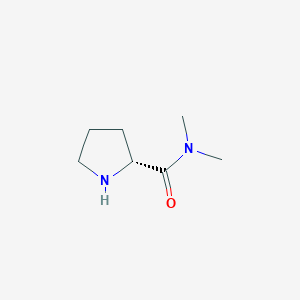![molecular formula C14H13N3S B2530050 6-metil-N-(piridin-4-ilmetil)benzo[d]tiazol-2-amina CAS No. 1421456-73-6](/img/structure/B2530050.png)
6-metil-N-(piridin-4-ilmetil)benzo[d]tiazol-2-amina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine is a heterocyclic compound that features a thiazole ring fused with a benzene ring, along with a pyridine moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Aplicaciones Científicas De Investigación
6-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine has diverse applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antiviral, and anticancer agent.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Materials Science: It is investigated for its properties in the development of organic semiconductors and light-emitting diodes.
Mecanismo De Acción
Target of Action
The primary target of 6-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine is the TARP γ-8 dependent receptors . These receptors are known to exhibit regiospecific expression in the brain, which could selectively regulate regional brain function .
Mode of Action
The compound acts as a potent and selective antagonist for the TARP γ-8 dependent receptors . The interaction of the compound with these receptors inhibits their activity, leading to changes in the neuronal signaling pathways .
Biochemical Pathways
Given its target, it is likely that it impacts the neuronal signaling pathways regulated by the tarp γ-8 dependent receptors .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its antagonistic effect on the TARP γ-8 dependent receptors . By inhibiting these receptors, the compound can alter neuronal signaling, potentially leading to changes in brain function .
Análisis Bioquímico
Biochemical Properties
6-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase (COX), which is involved in the inflammatory response . Additionally, 6-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine can bind to proteins involved in cell signaling pathways, thereby modulating their activity. The interactions between this compound and biomolecules are primarily driven by its aromatic and heterocyclic structure, which allows for strong binding through π-π stacking and hydrogen bonding .
Cellular Effects
The effects of 6-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, 6-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine can inhibit the proliferation of cancer cells by interfering with the signaling pathways that regulate cell growth and division . Additionally, this compound can alter gene expression by binding to transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of 6-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, thereby modulating their activity . For example, 6-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine can inhibit the activity of COX enzymes by binding to their active sites, preventing the conversion of arachidonic acid to prostaglandins . Additionally, this compound can activate or inhibit transcription factors, leading to changes in gene expression that affect cellular processes such as proliferation, differentiation, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . The long-term effects of 6-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine on cellular function have been studied in both in vitro and in vivo models. In vitro studies have shown that prolonged exposure to this compound can lead to changes in cell morphology and function, while in vivo studies have demonstrated its potential to cause long-term alterations in tissue structure and function .
Dosage Effects in Animal Models
The effects of 6-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can effectively modulate biochemical pathways . At higher doses, 6-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of careful dosage optimization in experimental settings .
Metabolic Pathways
6-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain biological activity . Additionally, 6-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine can affect metabolic flux by modulating the activity of key enzymes involved in metabolic pathways, such as glycolysis and the tricarboxylic acid cycle . These interactions can lead to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
The transport and distribution of 6-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters . Once inside the cell, 6-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine can bind to intracellular proteins, affecting its localization and accumulation . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of 6-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 6-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine can be localized to the nucleus, where it interacts with transcription factors and other nuclear proteins to modulate gene expression . Additionally, this compound can be directed to the mitochondria, where it can influence mitochondrial function and energy metabolism .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea.
Fusion with Benzene Ring: The thiazole ring is then fused with a benzene ring through various cyclization reactions.
Attachment of Pyridine Moiety: The pyridine moiety is introduced via nucleophilic substitution reactions, where the pyridine ring is attached to the thiazole-benzene scaffold.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Control of temperature and pressure to ensure efficient synthesis.
Análisis De Reacciones Químicas
Types of Reactions
6-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiazole or pyridine rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, alcohols.
Substitution Products: Halogenated derivatives, alkylated derivatives.
Comparación Con Compuestos Similares
Similar Compounds
6-chloro-4-methyl-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine: Similar structure but with a chlorine atom instead of a methyl group.
6-bromo-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine: Similar structure but with a bromine atom and different positioning of the pyridine moiety.
Uniqueness
6-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs.
Propiedades
IUPAC Name |
6-methyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3S/c1-10-2-3-12-13(8-10)18-14(17-12)16-9-11-4-6-15-7-5-11/h2-8H,9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZLHIRESRSGKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-diethyl 2-(3-(4-nitrophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2529968.png)



![6-(4-fluorobenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2529974.png)
![N-[(1-benzofuran-2-yl)(pyridin-3-yl)methyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2529975.png)

![methyl 4-[(2-hydroxy-2-methyl-4-phenylbutyl)sulfamoyl]benzoate](/img/structure/B2529979.png)
![2-[[3-(5-chloro-2-methoxyphenyl)-7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2529980.png)

![Methyl cis-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclobutane-1-carboxylate](/img/new.no-structure.jpg)
![3,4-dichloro-N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2529986.png)
![N-(5-chloro-2-methoxyphenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide](/img/structure/B2529989.png)

